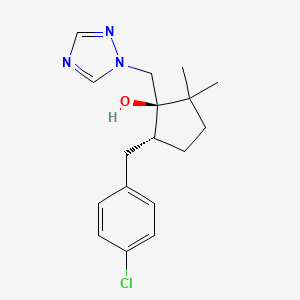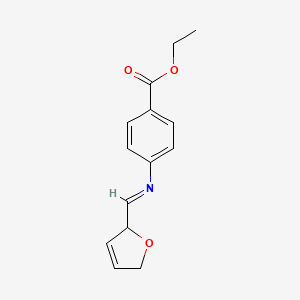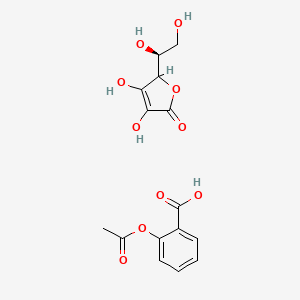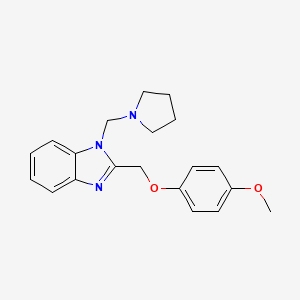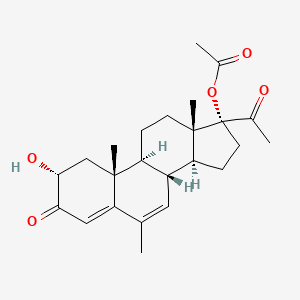
2alpha-Hydroxy megestrol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-Hydroxy megestrol acetate is a synthetic derivative of megestrol acetate, a progestin with antineoplastic and appetite-stimulating properties. It is primarily used in the treatment of hormone-responsive cancers and cachexia. The compound is known for its ability to modulate hormonal pathways and influence metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2alpha-Hydroxy megestrol acetate involves several steps starting from megestrol acetate. One common method includes the hydroxylation of megestrol acetate at the 2alpha position. This can be achieved using reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product with desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2alpha-Hydroxy megestrol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2alpha-Hydroxy megestrol acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of megestrol acetate derivatives.
Biology: Studied for its effects on hormonal pathways and metabolic processes.
Medicine: Investigated for its potential in treating hormone-responsive cancers and cachexia.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2alpha-Hydroxy megestrol acetate involves its interaction with progesterone receptors, leading to the modulation of hormonal pathways. It acts as an agonist of the progesterone receptor, inducing changes in gene expression and cellular functions. The compound also influences metabolic processes by interacting with various enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Megestrol acetate: The parent compound, used for similar therapeutic purposes.
Medroxyprogesterone acetate: Another synthetic progestin with similar applications.
Norethindrone acetate: A progestin used in contraceptives and hormone therapy.
Uniqueness
2alpha-Hydroxy megestrol acetate is unique due to its specific hydroxylation at the 2alpha position, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and selectivity in certain therapeutic applications compared to other similar compounds .
Propriétés
Numéro CAS |
18609-39-7 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2-hydroxy-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O5/c1-13-10-16-17(22(4)12-21(28)20(27)11-19(13)22)6-8-23(5)18(16)7-9-24(23,14(2)25)29-15(3)26/h10-11,16-18,21,28H,6-9,12H2,1-5H3/t16-,17+,18+,21-,22-,23+,24+/m1/s1 |
Clé InChI |
MEVHWXXQXXEVIH-MXMIKBQFSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)[C@@H](C4)O)C)C)(C(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(C4)O)C)C)(C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)



